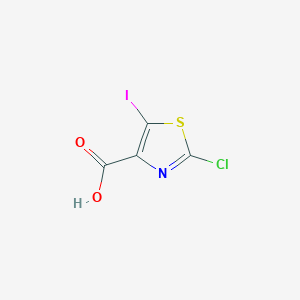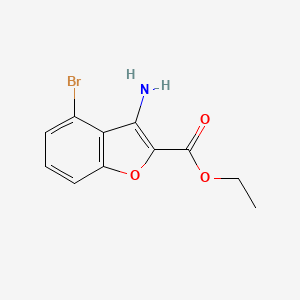
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable coumarin derivative.
Bromination: The coumarin derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Hydroxylation: Finally, the compound is hydroxylated using a hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination using industrial-grade bromine or N-bromosuccinimide.
Continuous Acetylation: Continuous flow acetylation using acetic anhydride or acetyl chloride in industrial reactors.
Automated Hydroxylation: Automated hydroxylation using hydrogen peroxide or other hydroxylating agents in controlled environments.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Applications De Recherche Scientifique
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
Mécanisme D'action
The mechanism of action of 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one involves:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Used in the synthesis of fluorescent dyes.
6-Bromo-4-hydroxycoumarin: Similar structure but lacks the acetyl group.
Uniqueness
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one is unique due to the combination of acetyl, bromo, and dihydroxy groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives.
Propriétés
Numéro CAS |
184776-56-5 |
|---|---|
Formule moléculaire |
C11H7BrO5 |
Poids moléculaire |
299.07 g/mol |
Nom IUPAC |
6-acetyl-8-bromo-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C11H7BrO5/c1-4(13)5-2-6-7(14)3-8(15)17-11(6)9(12)10(5)16/h2-3,14,16H,1H3 |
Clé InChI |
NAVCEXRFPODVKF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11838112.png)


![1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone](/img/structure/B11838118.png)





![tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11838149.png)



